molecular formula C22H23N5O2 B2953850 6-cyclopropyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2309312-89-6

6-cyclopropyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2953850
CAS No.: 2309312-89-6
M. Wt: 389.459
InChI Key: FSKDQQPRALSKRY-UHFFFAOYSA-N
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Description

6-cyclopropyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of cyclopropyl, pyrazole, azetidinyl, and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized from acetophenone and hydrazine through Knoevenagel condensation and cyclization reactions . The azetidinyl moiety is then introduced through a series of reactions involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-cyclopropyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(2-methyl-5-phenylpyrazole-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-25-20(11-19(23-25)16-5-3-2-4-6-16)22(29)26-12-15(13-26)14-27-21(28)10-9-18(24-27)17-7-8-17/h2-6,9-11,15,17H,7-8,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKDQQPRALSKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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